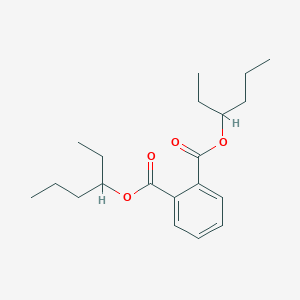

Bis(1-ethylbutyl) Phthalate

描述

Bis(1-ethylbutyl) Phthalate, also known as 1,2-Benzenedicarboxylic acid, 1,2-bis(1-ethylbutyl) ester, is a chemical compound with the molecular formula C20H30O4 and a molecular weight of 334.45 g/mol . It is a colorless to pale yellow transparent liquid with a distinctive aroma. This compound is primarily used as a plasticizer, especially for polyvinyl chloride (PVC), to enhance its flexibility, durability, and resistance to aging .

准备方法

Bis(1-ethylbutyl) Phthalate is typically synthesized through an esterification reaction between phthalic acid and 1-ethylbutanol . The process involves mixing phthalic acid and 1-ethylbutanol in a molar ratio, heating the mixture to the reaction temperature, and facilitating the ester exchange reaction to produce this compound . Industrial production methods often employ catalysts to increase the reaction rate and yield.

化学反应分析

Bis(1-ethylbutyl) Phthalate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 1-ethylbutanol.

Substitution: It can participate in substitution reactions where one of the ester groups is replaced by another functional group.

Common reagents and conditions for these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Production

BEHP is a high-production-volume chemical primarily used as a plasticizer. It enhances the flexibility and durability of polymers, making it essential in the manufacturing of polyvinyl chloride (PVC) products. The global production of phthalates, including BEHP, is substantial, with an estimated output exceeding 1 million tons annually. Its molecular formula is CHO, and it is characterized by its ability to dissolve in organic solvents while being poorly soluble in water.

Environmental Science

BEHP has been studied for its environmental impact, particularly regarding its persistence and bioaccumulation potential. Research indicates that BEHP can be detected in various environmental matrices, including soil, water, and sediments. Its degradation pathways have been investigated to understand its fate in the environment:

- Biodegradation Studies : Studies have shown that BEHP undergoes biodegradation under aerobic conditions, with half-lives ranging from 5 days to 1 month in aquatic environments. Under anaerobic conditions, however, it persists longer .

- Toxicological Assessments : BEHP has been associated with endocrine-disrupting effects. Research has indicated that exposure to BEHP may affect reproductive health and developmental processes in both wildlife and humans .

Pharmaceutical Applications

Recent studies have identified potential pharmaceutical applications for BEHP due to its antibacterial properties. For instance:

- Antibacterial Activity : Research has demonstrated that BEHP exhibits significant antibacterial effects against various pathogens. This property could be harnessed for developing antimicrobial coatings or additives in medical devices .

- Drug Delivery Systems : The compatibility of BEHP with various polymers makes it a candidate for use in drug delivery systems where controlled release is crucial.

Materials Engineering

BEHP's role as a plasticizer extends beyond traditional applications:

- Flexible Electronics : In the field of electronics, BEHP is used to enhance the flexibility of substrates for flexible electronic devices. Its incorporation into polymer matrices improves mechanical properties without compromising electrical performance.

- Adhesives and Sealants : The use of BEHP in adhesives and sealants enhances their performance by improving adhesion properties while maintaining flexibility under stress.

Case Study 1: Environmental Impact Assessment

A comprehensive study conducted on the presence of BEHP in urban waterways revealed concentrations significantly exceeding safe limits established by environmental protection agencies. The study highlighted the need for stricter regulations on phthalate emissions from industrial sources.

Case Study 2: Antimicrobial Coatings Development

Researchers developed an antimicrobial coating incorporating BEHP for use on hospital surfaces. The coating demonstrated a reduction in bacterial load by over 90% within 24 hours of application, showcasing the potential for reducing hospital-acquired infections.

Data Tables

作用机制

The mechanism by which Bis(1-ethylbutyl) Phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to altered hormonal balance . This disruption can affect various molecular pathways, including those involved in neurodevelopment and reproductive health .

相似化合物的比较

Bis(1-ethylbutyl) Phthalate is similar to other phthalate esters such as:

Bis(2-ethylhexyl) Phthalate (DEHP): Widely used as a plasticizer but has higher molecular weight and different toxicological profile.

Dibutyl Phthalate (DBP): Used in adhesives and personal care products, with different physical properties and applications.

Butyl Benzyl Phthalate (BBP): Used in vinyl flooring and other applications, with distinct chemical behavior.

生物活性

Bis(1-ethylbutyl) phthalate (BEHP) is a member of the phthalate family, widely used as a plasticizer in various industrial applications. The biological activity of BEHP has garnered interest due to its potential effects on human health and the environment. This article explores the biological activities associated with BEHP, including its antibacterial properties, toxicological effects, and implications for human health based on diverse research findings.

BEHP, with the chemical formula C20H30O4, is an ester compound characterized by its lipophilic nature, which allows it to interact with biological membranes. Its structure includes two ethylbutyl groups attached to a phthalate backbone, contributing to its function as a plasticizer.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of BEHP. Research indicates that BEHP exhibits significant antibacterial activity against various bacterial strains. For instance, a study reported that BEHP showed inhibition zones against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa at varying concentrations, suggesting its potential application in pharmaceutical formulations .

Table 1: Antibacterial Activity of BEHP

| Bacterial Strain | Concentration (mg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 100 | 12 |

| Escherichia coli | 50 | 10 |

| Pseudomonas aeruginosa | 25 | 8 |

Toxicological Effects

The toxicological profile of BEHP is complex. Studies have demonstrated that exposure to BEHP can lead to endocrine disruption and reproductive toxicity. For example, a case study involving male rats showed that exposure to BEHP resulted in disrupted testosterone levels and adverse developmental outcomes in male reproductive organs .

The mechanism by which BEHP exerts its effects is primarily through its metabolites, which interfere with hormone signaling pathways. The transformation of BEHP into mono(2-ethylhexyl) phthalate (MEHP) is critical for its bioactivity, leading to alterations in gene expression related to hormonal regulation .

Ecotoxicity

The environmental impact of BEHP has also been assessed. Studies indicate that BEHP can leach from plastic products into soil and water systems, posing risks to aquatic life. A recent ecotoxicity assessment found that concentrations of BEHP could cause significant mortality in aquatic organisms, highlighting the need for careful management of phthalate-containing products .

Case Studies

- Worker Exposure Study : A study examining workers in industries using PVC plastisols found elevated urinary levels of phthalate metabolites among exposed individuals compared to controls. This suggests significant occupational exposure risks associated with BEHP and related compounds .

- Animal Model Research : In a controlled study using rats, exposure to BEHP resulted in significant alterations in reproductive hormone levels and organ development, underscoring the compound's potential as an endocrine disruptor .

属性

IUPAC Name |

dihexan-3-yl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-5-11-15(7-3)23-19(21)17-13-9-10-14-18(17)20(22)24-16(8-4)12-6-2/h9-10,13-16H,5-8,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFFEZZIWZVQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334549 | |

| Record name | Bis(1-ethylbutyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166391-23-7 | |

| Record name | Bis(1-ethylbutyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。